Enhanced Aqueous Solubility via Salt Formation: Ethanolammonium vs. Free Acid Form
Formation of the ethanolammonium salt substantially increases aqueous solubility compared to the poorly water-soluble free anthranilic acid. The free acid has a reported aqueous solubility of 0.35–0.57 g/100 mL at 20–25 °C (3.5–5.7 g/L) [1][2]. While an experimentally determined aqueous solubility for the ethanolammonium salt is not available in the primary literature, structurally analogous monoethanolamine benzoate (CAS 4337-66-0) exhibits an estimated aqueous solubility of 1 × 10⁶ mg/L (1,000 g/L) at 25 °C—a >175-fold increase over the free acid . This solubility enhancement is consistent with the general behavior of ethanolamine salts of carboxylic acids, where the protonated ammonium cation and hydroxyl group promote extensive hydrogen bonding with water, as demonstrated for ciclopirox olamine, where the olamine salt enhances water solubility and improves bioavailability compared to the free acid [3].
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | Estimated >100 g/L (based on analog; exact experimental value not available) |
| Comparator Or Baseline | Free anthranilic acid: 3.5–5.7 g/L (0.35–0.57 g/100 mL) at 20–25 °C [1][2]; Monoethanolamine benzoate (analog): estimated 1 × 10⁶ mg/L |
| Quantified Difference | Estimated >175-fold increase in aqueous solubility for ethanolamine salt form vs. free acid (based on analog comparison) |
| Conditions | Aqueous medium at 25 °C; free acid data at 20–25 °C; analog salt data estimated by EPI Suite |
Why This Matters
For aqueous-based formulations, analytical methods, or biological assays, the ethanolammonium salt offers dramatically improved aqueous solubility over the free acid, reducing the need for organic co-solvents.
- [1] Sciencemadness Wiki. Anthranilic Acid. Solubility: 0.450 g/100 mL (20 °C), 0.572 g/100 mL (25 °C). https://www.sciencemadness.org/smwiki/index.php/Anthranilic_acid (accessed 2026-05-11). View Source
- [2] Wikipedia. Anthranilic acid. Solubility in water: 5.7 g/L (25 °C). https://zh.m.wikipedia.org/wiki/鄰胺基苯甲酸 (accessed 2026-05-11). View Source
- [3] Gupta, A. K.; et al. Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. MDPI Review, 2024. The olamine salt enhances solubility and bioavailability. View Source
